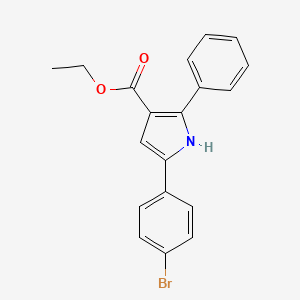

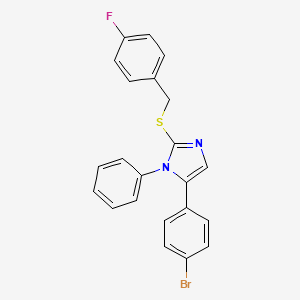

![molecular formula C21H22N2O2S B2558621 2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 922480-15-7](/img/structure/B2558621.png)

2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide" belongs to a class of bioactive molecules that have been the subject of research due to their potential therapeutic applications. These molecules often contain a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen, and an acetamide group, which is a functional group derived from acetic acid. The ethoxy and ethylphenyl substituents on the phenyl rings suggest potential modifications to enhance the compound's biological activity or pharmacokinetic properties.

Synthesis Analysis

The synthesis of related thiazole-containing acetamides typically involves the cyclization of carboxylic acid derivatives with various reagents. For instance, the synthesis of 1,3,4-thiadiazole derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid involves cyclization with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Similarly, the synthesis of N-(4-aryl-1,3-thiazol-2-yl)acetamides may involve the reaction of aryl groups with thiazole derivatives . Although the exact synthesis of "2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thiazole-containing acetamides is characterized by the presence of a thiazole ring and an acetamide group. The thiazole ring is known for its stability and ability to participate in hydrogen bonding, which can be crucial for the biological activity of the compound. The substituents on the phenyl rings can influence the electronic distribution and steric hindrance, which in turn can affect the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Thiazole-containing acetamides can undergo various chemical reactions, including cyclization and substitution, which can be utilized to generate a diverse array of derivatives with potential biological activities. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can lead to the formation of cyanoacetamide derivatives, which can then be used to synthesize heterocyclic compounds with different rings such as thiophene, thiazole, and pyrazole . These reactions are often regioselective and can be influenced by the nature of the substituents on the thiazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-containing acetamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect these properties. For instance, the introduction of an ethoxy group may increase the solubility in organic solvents, while the presence of an acetamide group can enhance hydrogen bonding with solvents or biological molecules . These properties are important for the compound's bioavailability and its potential as a therapeutic agent.

Scientific Research Applications

Advanced Oxidation Processes for Environmental Remediation

Acetamide derivatives, as part of the broader category of acetaminophen by-products, have been studied for their environmental impact and the efficiency of advanced oxidation processes (AOPs) in their treatment. AOPs are recognized for their potential to degrade recalcitrant compounds in aqueous media, leading to various kinetics, mechanisms, and by-products. The environmental persistence and potential toxicity of these by-products underscore the importance of effective degradation methods like AOPs, which might be relevant for managing compounds similar to the target molecule (Qutob et al., 2022).

Pharmacological and Toxicological Evaluations

Studies on acetamide derivatives often focus on their pharmacological efficacy and potential toxicological effects. For instance, the evaluation of thiophene analogues of known carcinogens indicates the importance of understanding the biological activity and potential health risks associated with novel acetamide derivatives. Such assessments are crucial for identifying therapeutic potentials or hazards posed by new chemical entities (Ashby et al., 1978).

Environmental Impact and Removal Strategies

The presence of acetamide derivatives in the environment, especially water bodies, poses challenges for water quality and ecosystem health. Reviews on the environmental monitoring and removal strategies of organic pollutants, including acetamide derivatives, highlight the need for efficient detection and treatment methods to mitigate their impact. This area of research is crucial for developing technologies and approaches to prevent environmental contamination and ensure the safety of water resources (Vo et al., 2019).

properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-3-15-5-9-17(10-6-15)19-14-26-21(22-19)23-20(24)13-16-7-11-18(12-8-16)25-4-2/h5-12,14H,3-4,13H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOKGNSIWYUWAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

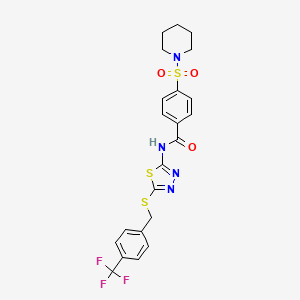

![3,5-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2558543.png)

![5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid](/img/structure/B2558544.png)

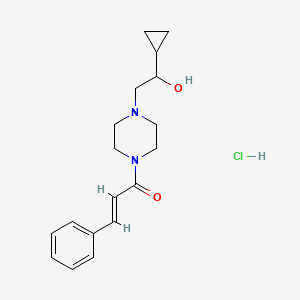

![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride](/img/structure/B2558545.png)

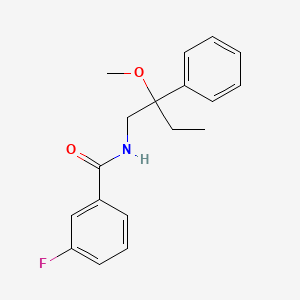

![Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2558547.png)

![6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide](/img/structure/B2558550.png)

![2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2558552.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide](/img/structure/B2558557.png)

![2-(4-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2558560.png)